

Solubility Profile of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1H-imidazole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Methyl-1H-imidazole-2-carboxylic acid**. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. This includes detailed experimental protocols for solubility determination, a comparative analysis of the solubility of structurally related compounds, and a discussion of the anticipated solubility profile based on its chemical properties.

Introduction to 4-Methyl-1H-imidazole-2-carboxylic Acid

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts both acidic and basic properties, as well as the potential for hydrogen bonding, which are key determinants of its solubility in various solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and biological assays. The parent compound, imidazole, is known to be highly polar and completely soluble in water.

Predicted Solubility Profile

The chemical structure of **4-Methyl-1H-imidazole-2-carboxylic acid** suggests a nuanced solubility profile:

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the imidazole ring, both capable of hydrogen bonding, would suggest moderate to good solubility in these solvents. However, the methyl group introduces some lipophilicity, which might slightly reduce aqueous solubility compared to the unsubstituted imidazole-2-carboxylic acid. As an amphoteric compound, its aqueous solubility will be significantly influenced by pH, with higher solubility expected at pH values above its pKa (where the carboxylate is formed) and below its pKa (where the imidazole ring is protonated).
- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are generally effective at dissolving compounds with both polar and nonpolar characteristics. It is anticipated that **4-Methyl-1H-imidazole-2-carboxylic acid** would exhibit good solubility in solvents like DMSO and DMF.
- Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the imidazole and carboxylic acid moieties, the compound is expected to have very low solubility in nonpolar solvents.

Comparative Solubility Data of Related Imidazole Derivatives

To provide a reasonable estimation of the solubility of **4-Methyl-1H-imidazole-2-carboxylic acid**, the following table summarizes the available quantitative and qualitative solubility data for structurally similar compounds. This data can be used to infer the likely solubility behavior of the target compound.

Compound	Solvent	Temperature (°C)	Solubility	Reference
1H-Imidazole-4-carboxylic acid	DMSO	Not Specified	10 mg/mL (89.22 mM)	[1]
1-Methyl-1H-imidazole-4-carboxylic acid methyl ester	Water	Not Specified	Low solubility	[2]
Organic Solvents (DMSO, DMF)	Not Specified	Soluble		[2]
Methyl 1H-imidazole-5-carboxylate	Methanol	Not Specified	Soluble	
1H-imidazole	Toluene	25	0.0031 (mole fraction)	[3] [4]
Dichloromethane	25	0.0039 (mole fraction)		[3] [4]
1-Chlorobutane	25	0.0022 (mole fraction)		[3] [4]
2-Nitrotoluene	25	0.0125 (mole fraction)		[3] [4]
2-Methyl-1H-imidazole	Toluene	25	0.0021 (mole fraction)	[3] [4]
Dichloromethane	25	0.0032 (mole fraction)		[3] [4]
1-Chlorobutane	25	0.0016 (mole fraction)		[3] [4]
2-Nitrotoluene	25	0.0089 (mole fraction)		[3] [4]

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

- **4-Methyl-1H-imidazole-2-carboxylic acid**
- A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)
- Small test tubes
- Vortex mixer
- Spatula

Procedure:

- Place approximately 25 mg of **4-Methyl-1H-imidazole-2-carboxylic acid** into a small test tube.
- Add 0.75 mL of the selected solvent in small portions.
- After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.
- Observe the mixture to determine if the solid dissolves completely.
- If the compound dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should also be noted.
- For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to confirm acidic or basic properties.[5][6]

Quantitative Solubility Determination (Static Equilibrium Method)

This method provides accurate, quantitative solubility data at a specific temperature.

Materials:

- **4-Methyl-1H-imidazole-2-carboxylic acid**
- Chosen solvent(s)
- Screw-capped vials
- Constant temperature bath or shaker incubator
- Analytical balance
- Filtration device (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

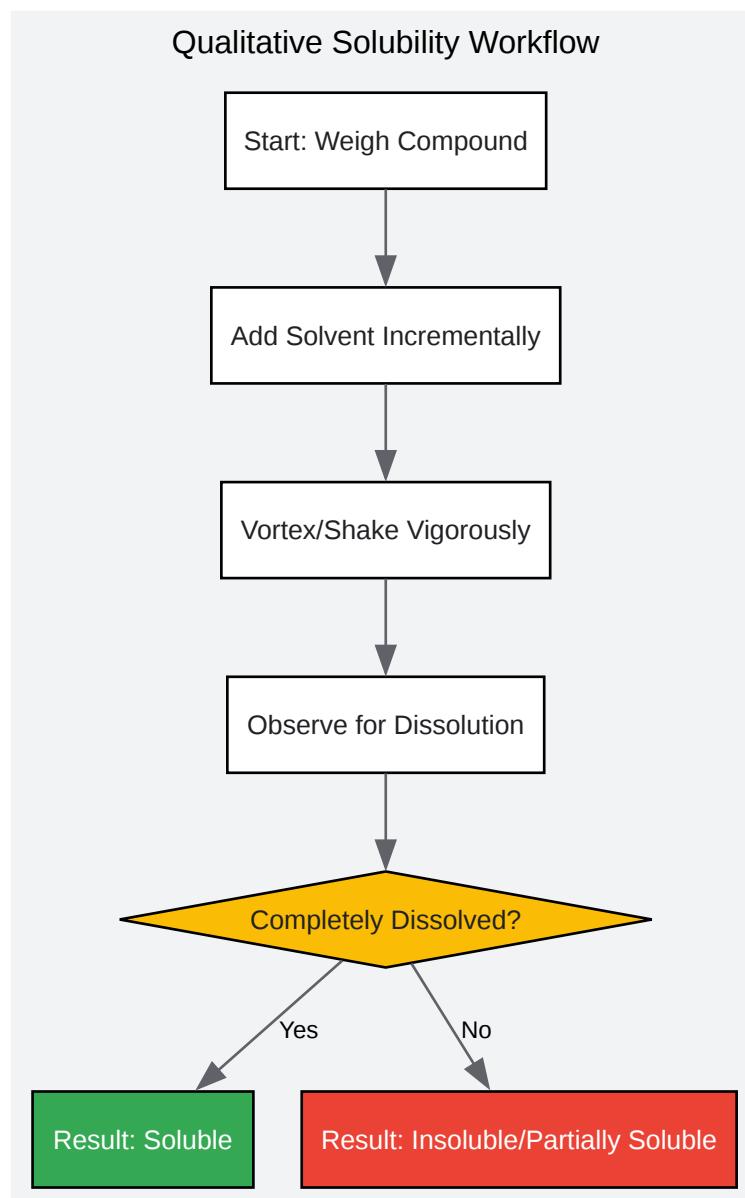
Procedure:

- Add an excess amount of **4-Methyl-1H-imidazole-2-carboxylic acid** to a screw-capped vial containing a known volume or mass of the solvent.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature bath or shaker incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After reaching equilibrium, allow the vial to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **4-Methyl-1H-imidazole-2-carboxylic acid** in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
- Calculate the solubility of the compound in the chosen solvent at the specified temperature, expressed in units such as mg/mL, mol/L, or mole fraction.

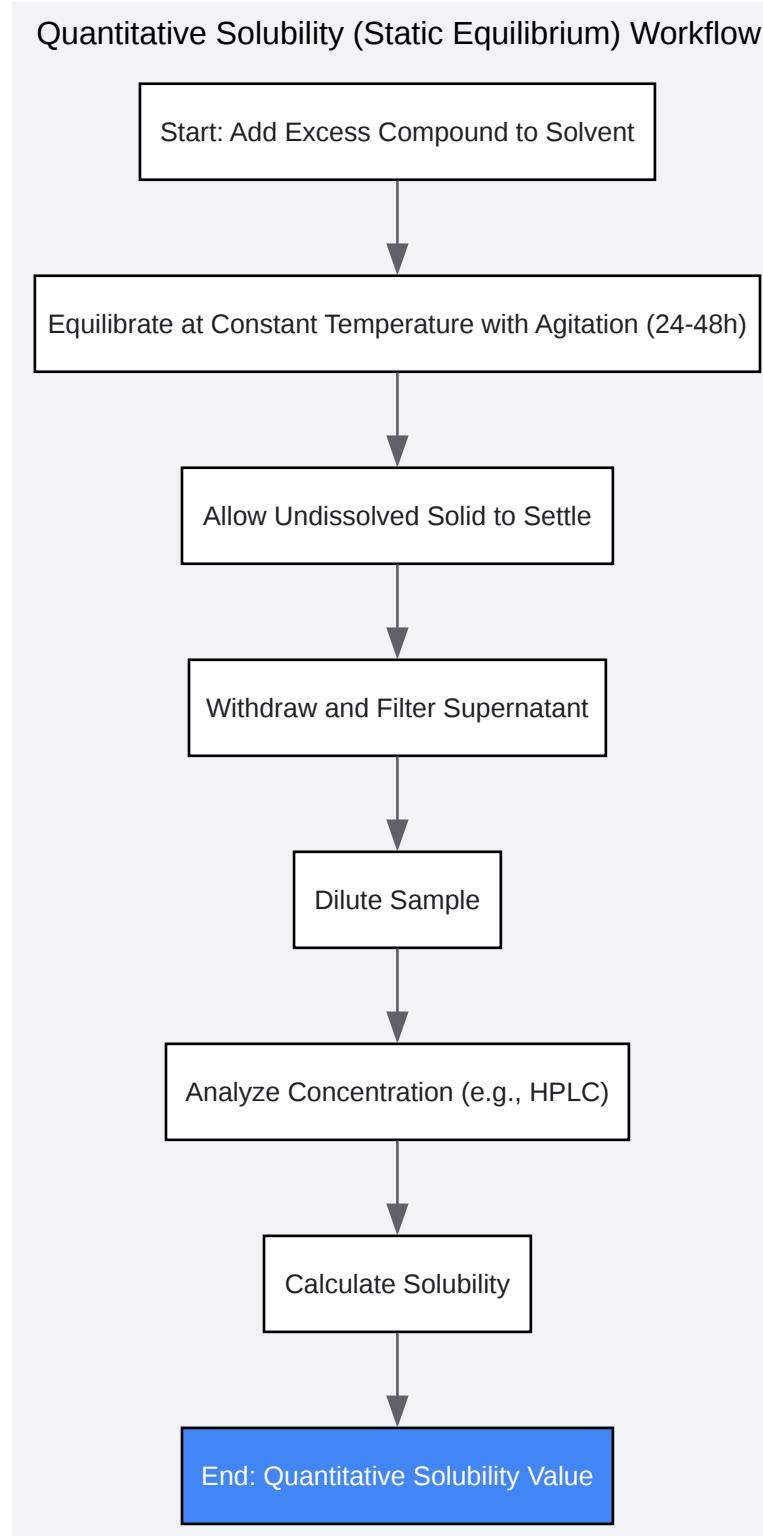
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of **4-Methyl-1H-imidazole-2-carboxylic acid**.



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Caption: Workflow for Qualitative Solubility Assessment.



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Caption: Workflow for Quantitative Solubility Determination.

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- To cite this document: BenchChem. [Solubility Profile of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214495#solubility-of-4-methyl-1h-imidazole-2-carboxylic-acid-in-different-solvents>

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